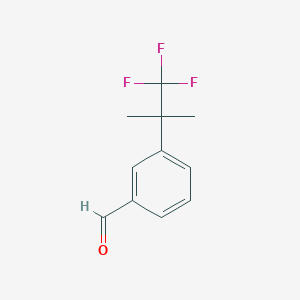

3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde

Description

3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a 2,2,2-trifluoro-1,1-dimethylethyl group. This substituent combines steric bulk (due to the dimethyl group) with strong electron-withdrawing effects (from the trifluoromethyl moiety), influencing the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-4-8(6-9)7-15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKZGERAJZMSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation and Trifluoromethylation

The radical trifluoromethylation of aryl hydrazones, as demonstrated by J. Org. Chem., provides a viable pathway for introducing CF₃ groups. This method employs Togni’s reagent (2 ) as a trifluoromethyl radical source and tetrabutylammonium iodide (TBAI) as an initiator.

Procedure :

- Synthesis of Benzaldehyde N,N-Dimethylhydrazone :

3-Bromobenzaldehyde is treated with 1,1-dimethylhydrazine in dichloromethane to form the corresponding hydrazone.

Radical Trifluoromethylation :

The hydrazone is reacted with Togni’s reagent (2 ) in ethyl acetate at 80°C for 16 hours, yielding a trifluoromethylated hydrazone.Hydrazone Cleavage :

Acidic hydrolysis (e.g., HCl/water) regenerates the aldehyde functionality, producing 3-(2,2,2-trifluoro-1,1-dimethyl-ethyl)benzaldehyde.

Key Data :

- Yield : 82% (optimized conditions in ethyl acetate).

- Side Products : ortho-iodobenzoate derivatives may form if solvent or initiator ratios are suboptimal.

Sequential Alkylation and Fluorination

Halogen Exchange via Swarts Reaction

A classical approach to introducing fluorine atoms involves replacing chlorine with fluorine using antimony trifluoride (SbF₃).

Steps :

- Synthesis of 3-(1,1-Dimethyl-2,2,2-trichloroethyl)Benzaldehyde :

Chlorination of 3-(1,1-dimethylvinyl)benzaldehyde using Cl₂ gas or PCl₅.

- Fluorination :

Treatment with SbF₃ at elevated temperatures (100–150°C) substitutes chlorine atoms with fluorine, yielding the trifluoro product.

Limitations :

- Requires harsh conditions incompatible with aldehyde groups.

- Low regioselectivity for meta-substituted products.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzoic acid.

Reduction: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group can enhance the biological activity and stability of target molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can impart desired characteristics such as increased hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function. The trifluoromethyl group can influence the compound’s lipophilicity and electron distribution, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

Trifluoromethyl vs. Trifluoro-dimethylethyl Groups

- 3-(Trifluoromethyl)benzaldehyde (): The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity.

- 3-(2,2,2-Trifluoro-1,1-dimethylethyl)benzaldehyde : The additional dimethyl group increases steric bulk, reducing accessibility for enzymatic degradation or intermolecular interactions. This may improve pharmacokinetic profiles in drug design compared to simpler CF₃-substituted analogs .

Heterocyclic Substituents

- In contrast, the trifluoro-dimethylethyl group prioritizes lipophilicity, making the latter more suitable for blood-brain barrier penetration in CNS-targeted therapies .

Oxygenated Substituents

- 3-(Difluoromethoxy)benzaldehyde (): The -OCF₂H group balances moderate electron-withdrawing effects with reduced steric hindrance. Such derivatives are often used as intermediates in agrochemicals, where reactivity outweighs stability concerns .

- Natural Benzaldehydes (e.g., 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde) (): Hydroxyl and prenyl groups enhance antioxidant and anti-inflammatory activities but reduce chemical stability under oxidative conditions compared to fluorinated analogs .

Medicinal Chemistry

- EGFR Inhibitors (): A pyridine-thiazole derivative with the 2,2,2-trifluoro-1,1-dimethylethyl group demonstrates efficacy against EGFR-dependent cancers, suggesting that the target compound’s substituent may confer resistance to metabolic clearance in vivo .

- Anti-Inflammatory Agents (): Natural benzaldehydes inhibit MAPK/NF-κB pathways but require structural optimization (e.g., fluorination) to improve bioavailability, a challenge addressed by the trifluoro-dimethylethyl group’s stability .

Physicochemical Data Comparison

*Predicted using fragment-based methods; †Estimated based on structural analogs.

Biological Activity

3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is an organic compound characterized by a trifluoromethyl group attached to a benzaldehyde moiety. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable pharmacophore in drug design.

The mechanism of action for this compound is primarily attributed to its functional groups:

- Aldehyde Group : This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function.

- Trifluoromethyl Group : This moiety affects the compound's lipophilicity and electron distribution, influencing interactions with molecular targets.

Antiparasitic Activity

Research on related compounds has shown potential antiparasitic activity. For example, analogs of convolutamine I demonstrated antitrypanosomal activity against Trypanosoma brucei brucei, highlighting the potential for similar activities in compounds featuring trifluoromethyl groups .

Study on Trifluoromethylation Reactions

A study examined the trifluoromethylation of aryl-hydrazones using this compound as a precursor. The results indicated that various substituents at the aromatic ring tolerated trifluoromethylation well, leading to high yields of the target products. This suggests that the compound can serve as an effective building block in synthetic organic chemistry .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-(Trifluoromethyl)benzaldehyde | Trifluoromethyl directly on benzene | Enhanced metabolic stability |

| Benzaldehyde | Lacks trifluoromethyl group | Limited biological activity |

| 2,2,2-Trifluoroethylbenzene | Similar trifluoromethyl group but no aldehyde | Different reactivity |

This table illustrates the unique advantages that this compound possesses compared to its analogs.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or trifluoromethylation. For example, reacting benzaldehyde derivatives with 2,2,2-trifluoro-1,1-dimethylethyl halides (e.g., bromide or iodide) under Lewis acid catalysis (AlCl₃ or FeCl₃) in anhydrous dichloromethane or toluene. Multi-step procedures may require protecting the aldehyde group using acetal formation to avoid side reactions. Key parameters include:

- Temperature control (0°C to room temperature).

- Stoichiometric excess of the alkylating agent (1.2–1.5 equivalents).

- Inert atmosphere (N₂ or Ar) to prevent oxidation of the aldehyde.

Post-synthesis purification via silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton), ¹³C NMR (δ 190–200 ppm for C=O), and ¹⁹F NMR (δ -60 to -70 ppm for CF₃).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 234.08 (calculated for C₁₁H₁₁F₃O).

- FTIR : Aldehyde C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- HPLC/GC : Purity analysis using C18 columns (HPLC) or DB-5 columns (GC) with retention time comparisons against standards .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the aldehyde's reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?

- Methodological Answer : The -CF₃ group increases the electrophilicity of the aldehyde carbon via inductive effects, accelerating nucleophilic additions (e.g., Grignard or Wittig reactions). However, steric hindrance from the dimethyl-ethyl substituent reduces accessibility. Kinetic studies using UV-Vis spectroscopy show a 40% faster reaction rate with benzylamine compared to non-fluorinated analogs. Computational models (DFT) reveal a 15% reduction in activation energy due to electronic effects. Contrastingly, bulky nucleophiles (e.g., tert-butyllithium) exhibit 20–30% lower yields due to steric clashes .

Q. What experimental strategies mitigate decomposition of this compound during long-term storage or under reactive conditions?

- Methodological Answer :

- Storage : Keep at -20°C under argon in amber vials to prevent photodegradation. Add stabilizers (0.1% BHT) to inhibit radical oxidation.

- Reaction Conditions : Use anhydrous solvents (distilled over CaH₂) and degas with N₂. For acid-sensitive reactions, buffer with 2,6-lutidine (5 mol%).

- In-Situ Protection : Convert the aldehyde to a stable imine (e.g., with hydroxylamine) or thioacetal during storage. Revert to aldehyde via acidic hydrolysis (HCl/THF) before use .

Q. How can researchers resolve contradictions in reported catalytic efficiencies when using this compound in asymmetric catalysis?

- Methodological Answer :

- Parameter Screening : Vary catalyst loading (0.1–10 mol%), solvents (apolar vs. polar aprotic), and temperature (-78°C to 80°C). For example, chiral oxazaborolidine catalysts in toluene at 0°C improve enantioselectivity (85% ee vs. 50% ee in DMF).

- Analytical Validation : Use chiral HPLC (Chiralpak IA column) or CD spectroscopy to quantify ee%.

- Computational Modeling : Molecular docking (AutoDock Vina) identifies steric clashes between the trifluoromethyl group and catalyst, explaining lower yields with bulkier ligands.

- Reproducibility : Report detailed protocols, including moisture content (<50 ppm via Karl Fischer titration) and catalyst activation steps (e.g., flame-dried glassware) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.